molecular formula C20H17BrN4O B11435827 4-Bromo-2-{3-[(3,5-dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol

4-Bromo-2-{3-[(3,5-dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol

Cat. No.: B11435827
M. Wt: 409.3 g/mol
InChI Key: QZCHGGSQELLJMD-UHFFFAOYSA-N
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Description

4-Bromo-2-{3-[(3,5-dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol is a complex organic compound featuring a brominated phenol group, an imidazo[1,2-a]pyrimidine core, and a dimethylphenylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{3-[(3,5-dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol typically involves multi-step reactions starting from commercially available precursors. One common route includes:

    Formation of the Imidazo[1,2-a]pyrimidine Core: This can be achieved through a condensation reaction between 2-aminopyrimidine and an appropriate aldehyde or ketone under acidic conditions.

    Bromination: The phenol group is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride.

    Amination: The dimethylphenylamino group is introduced via a nucleophilic substitution reaction, typically using a suitable amine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The imidazo[1,2-a]pyrimidine core can be reduced under hydrogenation conditions.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of reduced imidazo[1,2-a]pyrimidine derivatives.

    Substitution: Formation of various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-{3-[(3,5-dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe to study enzyme interactions and protein-ligand binding due to its fluorescent properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-{3-[(3,5-dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol involves its interaction with specific molecular targets:

    DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.

    Enzyme Inhibition: It can bind to the active sites of certain enzymes, blocking their activity and affecting cellular processes.

    Signal Transduction Pathways: The compound may interfere with signaling pathways by binding to receptors or other signaling molecules, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core and have similar applications in medicinal chemistry and material science.

    Brominated Phenols: Compounds like 4-bromophenol have similar reactivity due to the presence of the bromine atom and phenol group.

Uniqueness

4-Bromo-2-{3-[(3,5-dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol is unique due to the combination of its structural features, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or electronic materials.

Properties

Molecular Formula

C20H17BrN4O

Molecular Weight

409.3 g/mol

IUPAC Name

4-bromo-2-[3-(3,5-dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol

InChI

InChI=1S/C20H17BrN4O/c1-12-8-13(2)10-15(9-12)23-19-18(16-11-14(21)4-5-17(16)26)24-20-22-6-3-7-25(19)20/h3-11,23,26H,1-2H3

InChI Key

QZCHGGSQELLJMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C(N=C3N2C=CC=N3)C4=C(C=CC(=C4)Br)O)C

Origin of Product

United States

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